molecular formula C15H20N2O2 B2389952 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421452-86-9

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2389952
CAS No.: 1421452-86-9
M. Wt: 260.337
InChI Key: ORAWXZMMRKVFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE is a synthetic compound belonging to the class of azetidine carboxamides. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .

Industrial Production Methods

Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.

    Medicine: Investigated for its therapeutic potential due to its ability to interact with various biological targets.

    Industry: Utilized in the production of materials for CO2 adsorption and chelation.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar in structure but differ in the size of the ring.

    Other Azetidines: Compounds like 1-arenesulfonylazetidines and 3-arylazetidines.

Uniqueness

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWXZMMRKVFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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